2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478145
InChI: InChI=1S/C28H20ClN3/c1-19-15-16-23(18-25(19)22-13-8-14-24(29)17-22)28-31-26(20-9-4-2-5-10-20)30-27(32-28)21-11-6-3-7-12-21/h2-18H,1H3
SMILES:
Molecular Formula: C28H20ClN3
Molecular Weight: 433.9 g/mol

2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC20478145

Molecular Formula: C28H20ClN3

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine -

Specification

Molecular Formula C28H20ClN3
Molecular Weight 433.9 g/mol
IUPAC Name 2-[3-(3-chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine
Standard InChI InChI=1S/C28H20ClN3/c1-19-15-16-23(18-25(19)22-13-8-14-24(29)17-22)28-31-26(20-9-4-2-5-10-20)30-27(32-28)21-11-6-3-7-12-21/h2-18H,1H3
Standard InChI Key QZSVKAORAPOSIN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Introduction

2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound belonging to the triazine family. It features a triazine ring structure substituted with various phenyl groups, including a chlorophenyl and a methylphenyl group. This arrangement of aromatic rings contributes to its unique chemical properties and potential applications in fields such as pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. Common methods include the reaction of appropriate precursors such as chlorinated phenyl compounds with triazine derivatives under controlled conditions. The synthesis can be optimized by varying the temperature, solvent choice, and reaction time to improve yield and purity.

Potential Applications

This compound has several potential applications due to its unique structure and chemical properties. It is of interest in organic electronics and photochemistry, where its ability to participate in various chemical reactions typical of triazines is significant. The compound's interactions as an electron transport material in organic electronics suggest favorable energy levels for charge transport.

Application AreaDescription
Organic ElectronicsElectron transport material
PhotochemistryPotential for photochemical reactions
PharmaceuticalsPotential biological activity due to its structure

Biological Activity and Research Findings

While specific biological activity data for 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is limited, compounds with similar structures have been studied for various biological effects. Triazines are known to exhibit a range of biological activities, making them candidates for further research in pharmaceuticals.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine. For example:

Compound NameMolecular FormulaKey Features
2-Chloro-4,6-bis(phenyl)-1,3,5-triazineNot specifiedLacks additional methyl substitution; used as an intermediate in dyes
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazineNot specifiedContains bromine instead of chlorine; studied for its photostability
2-(2-Hydroxyphenyl)-4,6-bis(phenyl)-1,3,5-triazineNot specifiedFeatures hydroxyl substitution; known for its UV absorbing properties

These compounds highlight the diversity within the triazine family and the potential for tailored chemical properties through structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator